molecular formula C13H17NO B8524016 2-(tert-Butyl)-6-methoxy-1H-indole

2-(tert-Butyl)-6-methoxy-1H-indole

Cat. No.: B8524016
M. Wt: 203.28 g/mol
InChI Key: JPWXPIPRSPRMSB-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-methoxy-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, like other indoles, is characterized by a fused benzene and pyrrole ring structure, which contributes to its chemical reactivity and biological properties .

Chemical Reactions Analysis

2-(tert-Butyl)-6-methoxy-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(tert-Butyl)-6-methoxy-1H-indole can be compared with other indole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-tert-butyl-6-methoxy-1H-indole

InChI

InChI=1S/C13H17NO/c1-13(2,3)12-7-9-5-6-10(15-4)8-11(9)14-12/h5-8,14H,1-4H3

InChI Key

JPWXPIPRSPRMSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 17.20 g N-(5-methoxy-2-methylphenyl)-2,2-dimethylpropanamide prepared in Step A above in 300 mL anhydrous THF under nitrogen in a −3° C. bath was added 62.2 mL 2.5 M n-BuLi in hexanes. After stirring for 1 hour, the cooling bath was removed. After four days, it was quenched by addition of saturated ammonium chloride solution and concentrated under reduced pressure to remove solvents. The residue was diluted with 1 N HCl and extracted with ether. The combine ether extract was washed with 5% NaHCO3, and saturated brine, dried over anhydrous Na2SO4 and evaporated to give a crude product. It was purified by SGC with 10-25% EtOAc in hexanes to give title compound as yellowish solid followed by recovered starting material. 1H NMR (CDCl3, 500 MHz) δ 7.85 (br s, 1NH), 7.42 (d, J=8.7 Hz, 1H), 6.87 (d, J=2.3 Hz, 1H), 6.77 (dd, J=2.3 & 8.4 Hz, 1H), 6.19 (d, J=2.2 Hz, 1H), 3.86 (s, 3H), 1.40 (s, 9H). LC-MS: 3.68 min. (m/Z=204.1).
Name
N-(5-methoxy-2-methylphenyl)-2,2-dimethylpropanamide
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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